

biological activity of 6-Bromoindoline analogs with different substituents

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Compound of Interest

Compound Name: **6-Bromoindoline**

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Comparative Guide to the Biological Activity of 6-Bromoindoline Analogs

The **6-bromoindoline** scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The introduction of different substituents to this core structure allows for the modulation of pharmacological properties, leading to analogs with a wide spectrum of activities. This guide provides a comparative overview of the biological activities of various **6-bromoindoline** analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Antimicrobial Activity

Several **6-bromoindoline** analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives also act as antibiotic enhancers, potentiating the effects of existing antibiotics against resistant strains.

Quantitative Data: Antimicrobial Activity of 6-Bromoindoline Analogs

Analog/Derivative Class	Substituent(s)	Target Organism(s)	Activity Metric (MIC)	Reference
6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 37)	Spermine chain	Staphylococcus intermedius	3.125 µM	[1]
Staphylococcus aureus	6.25 µM	[1]		
Pseudomonas aeruginosa	Enhances doxycycline activity	[1]		
6-Bromoindol-3-ylglyoxylamido-polyamine (Compound 38)	Modified polyamine chain	Staphylococcus intermedius	3.125 µM	[1]
Staphylococcus aureus	3.125 µM	[1]		
6-Bromoindolglyoxylamido-spermine (Compound 3)	Spermine chain	Staphylococcus intermedius	3.125 µM	[1]
Staphylococcus aureus	6.25 µM	[1]		
Candida albicans	17.2 µM	[1]		
Cryptococcus neoformans	1.1 µM	[1]		
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one	2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one	Staphylococcus aureus, Bacillus sp., Pseudomonas aeruginosa,	Zone of inhibition: 10 – 16mm	[2]

Escherichia coli,
Klebsiella
pneumoniae

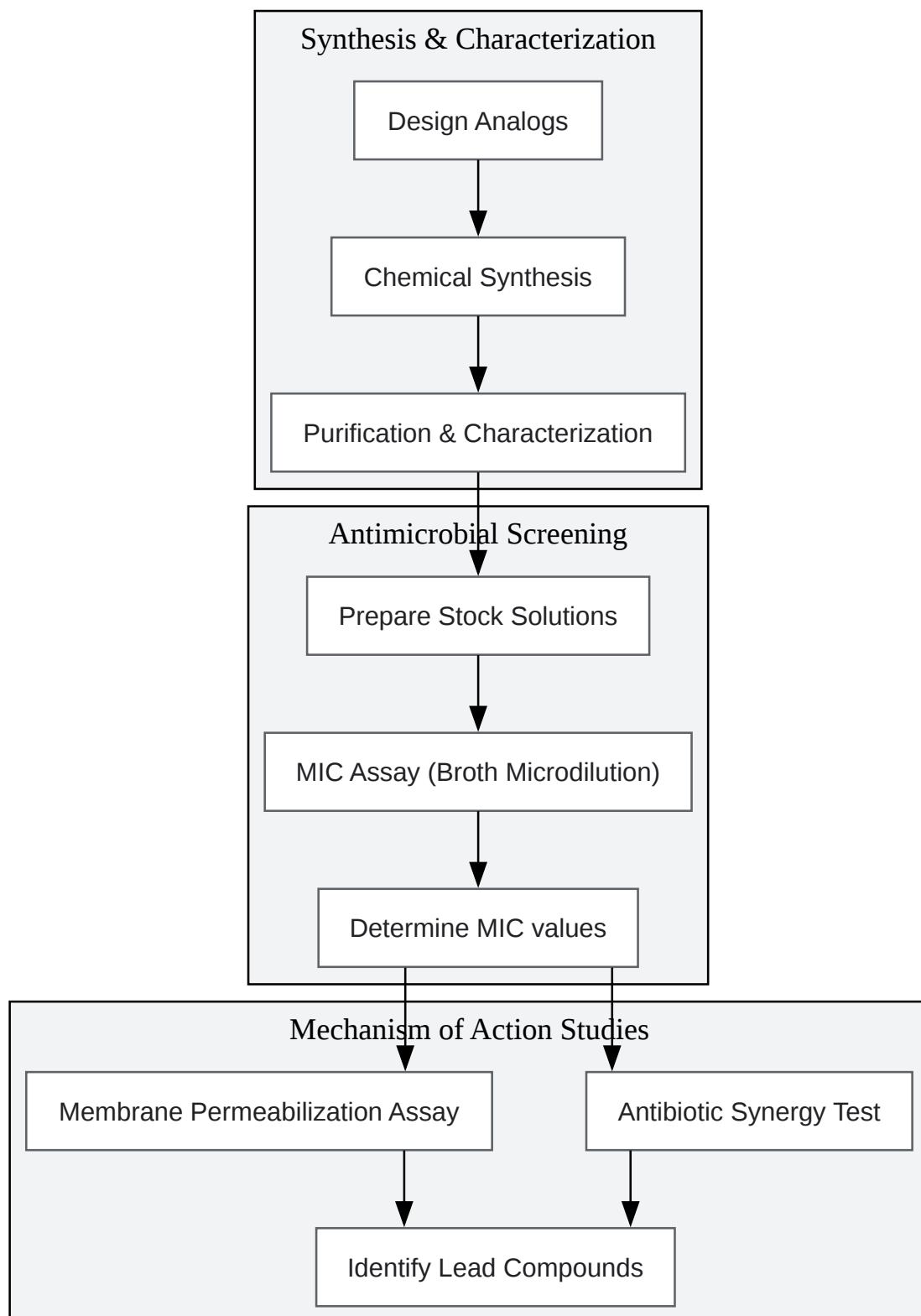
Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivatives	Nitro group (Compound 4h)	Enterococcus faecalis	Significant antimicrobial effect	[3]
Phenyl and methyl groups (Compound 4b)	Staphylococcus aureus	MIC: 750 µg/mL	[3]	

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is typically determined using a broth microdilution method in 96-well microtiter plates, following established guidelines.

- Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the respective broth.
- Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

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Caption: Workflow for antimicrobial screening of **6-bromoindoline** analogs.

Anticancer Activity

Substituted **6-bromoindoline** analogs, particularly spirooxindoles and thiazolo[3,2-a]benzimidazoles, have emerged as promising anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Quantitative Data: Anticancer Activity of 6-Bromoindoline Analogs

Analog/Derivative Class	Substituent(s)	Cell Line	Activity Metric (IC ₅₀)	Reference
5-Bromo-spirooxindole (Compound 6i)	Unsubstituted phenyl group	HepG2 (Hepatocellular Carcinoma)	6.3 μ M	[4]
PC-3 (Prostate Cancer)	17.9 μ M	[4]		
5-Bromo-spirooxindole (Compound 6j)	4-Cl phenyl group	HepG2 (Hepatocellular Carcinoma)	9.9 μ M	[4]
PC-3 (Prostate Cancer)	26.6 μ M	[4]		
6-Aryl-3-aryl-indole	Various aryl and aryl groups	MCF-7 (Breast Cancer)	Strong Inhibition	[5]
MDA-MB-231 (Breast Cancer)	Strong Inhibition	[5]		
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 2)	Ethyl carboxylate	HCT-116 (Colon Carcinoma)	Strong Cytotoxicity	[6]
Hep-G2 (Hepatocellular Carcinoma)	Strong Cytotoxicity	[6]		
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9a)	Pyrazole derivative	HCT-116 (Colon Carcinoma)	Strong Cytotoxicity	[6]

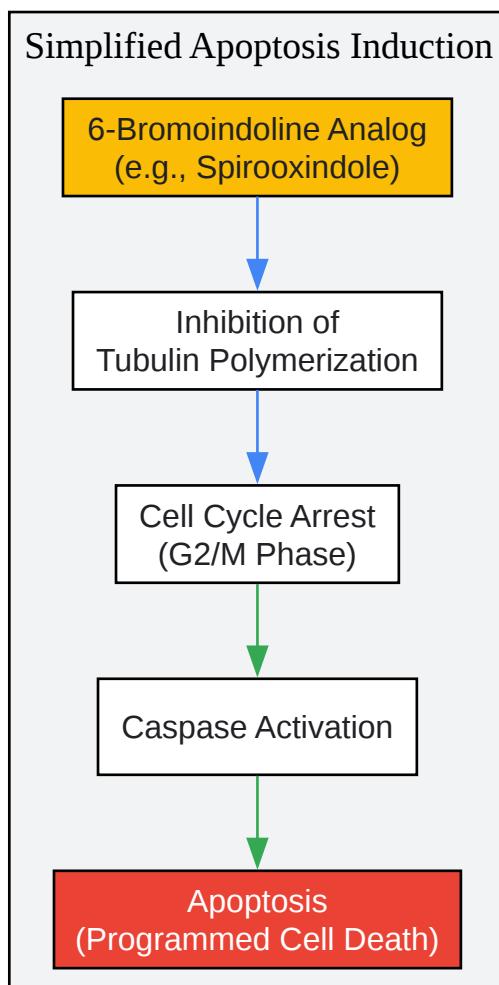
Hep-G2 (Hepatocellular Carcinoma)	Strong Cytotoxicity	[6]
2-Substituted-6- bromo-3- methylthiazolo[3, 2- a]benzimidazole (Compound 9b)	Pyrazole derivative	HCT-116 (Colon Carcinoma) Specific Strong Cytotoxicity [6]

Experimental Protocols

MTT Assay for Cytotoxicity: The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC_{50} value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations



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Caption: Potential mechanism of anticancer activity for some analogs.

Neuroprotective Activity

The indole nucleus is a key feature in many neuroactive compounds. Analogs of 6-bromoindole are being explored for their potential in treating neurodegenerative diseases by targeting pathways involved in oxidative stress, amyloid aggregation, and neuronal cell death.

Key Findings

- P7C3 Analogs: A dibromo-carbazol derivative, structurally related to indoles, known as (-)-P7C3-S243, has shown significant neuroprotective properties. It is orally bioavailable,

crosses the blood-brain barrier, and protects developing neurons in models of hippocampal neurogenesis and mature neurons in models of Parkinson's disease.[7]

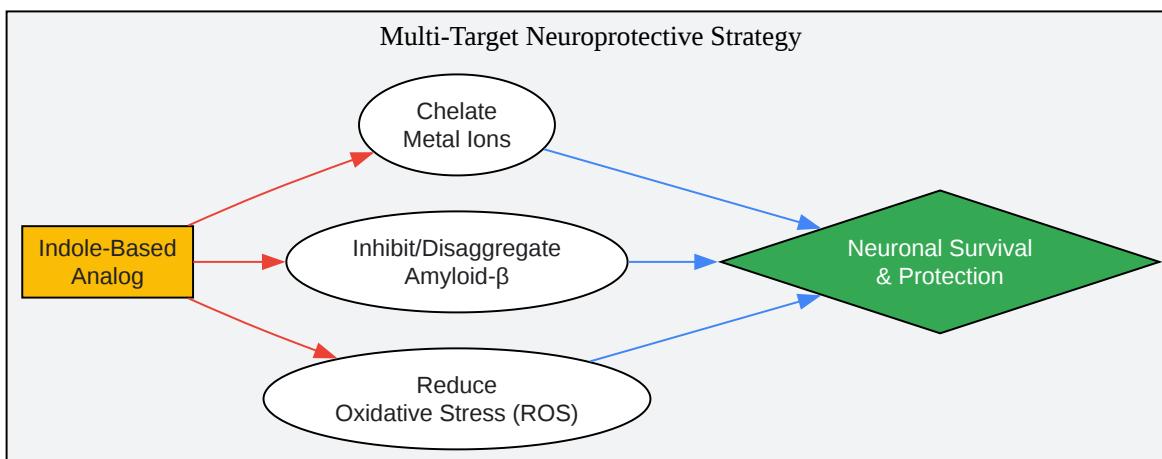
- Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated multifunctional neuroprotective effects. They exhibit metal-chelating properties, antioxidant effects against reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid- β (A β) fragments, which are implicated in Alzheimer's disease.[8]

Experimental Protocols

Neuroprotection against H₂O₂-induced Cytotoxicity: This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced cell death.

- Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.
- Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
- Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells (at a final concentration of ~500 μ M) to induce oxidative stress and cytotoxicity, leaving a set of control wells untreated.
- Incubation: The cells are incubated for 24 hours.
- Viability Assessment: Cell viability is measured using the MTT assay, as described previously. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[8]

Visualizations



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Caption: Logical relationship of neuroprotective mechanisms.

Other Biological Activities

Beyond the major areas of antimicrobial, anticancer, and neuroprotective research, **6-bromoindoline** analogs have been investigated for other specific enzymatic inhibitory activities.

- Beta-Lactamase Inhibition: A series of 6-bromopenicillanic acid derivatives with additional C6 substituents have been synthesized and tested as inhibitors of class A and C beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics.[9]
- Cholinesterase Inhibition: The indoloquinoline alkaloid cryptolepine and its 2-bromo-derivative have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Cryptolepine inhibited human AChE with an IC_{50} value of 485 nM, and its 2-bromo-derivative showed an IC_{50} of 868 nM.[10]

This guide highlights the significant therapeutic potential of **6-bromoindoline** analogs across multiple disease areas. The continued exploration of novel substituents on this versatile

scaffold is a promising avenue for the discovery of new and effective therapeutic agents.

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